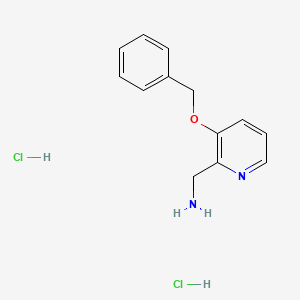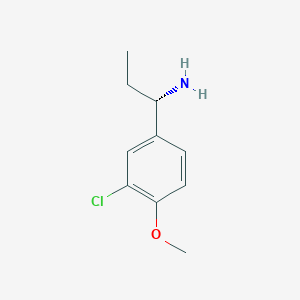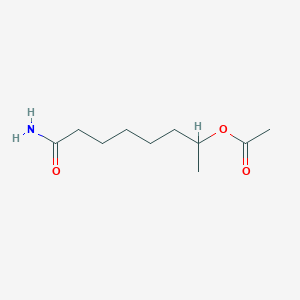![molecular formula C9H15ClN4 B12969485 2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine](/img/structure/B12969485.png)
2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-Chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine typically involves nucleophilic substitution reactions. One common method involves the reaction of 2,4-dichloropyrimidine with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where nucleophiles attack the electron-deficient pyrimidine ring.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.
Substitution Reactions: Halogen atoms on the pyrimidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium reagents and N-methylpiperazine.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with organolithium reagents can introduce various aryl, alkyl, or heteroaryl groups into the pyrimidine ring .
Scientific Research Applications
N1-(2-Chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with anticancer, antimicrobial, and antihypertensive activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of N1-(2-Chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets. The pyrimidine ring can interact with various enzymes and receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is interacting with .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of N1-(2-Chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine.
N-(6-(4-bromo-2-chlorophenyl)-5-cyano-2-hydroxypyrimidin-4-yl)-N′-(2-chloropyrimidin-4-yl)formamidine: Another pyrimidine derivative with antimicrobial activity.
Uniqueness
N1-(2-Chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo regioselective nucleophilic substitution makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H15ClN4 |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
N-(2-chloropyrimidin-4-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C9H15ClN4/c1-14(2)7-3-5-11-8-4-6-12-9(10)13-8/h4,6H,3,5,7H2,1-2H3,(H,11,12,13) |
InChI Key |
YPXPMUKPOCTOCI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=NC(=NC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


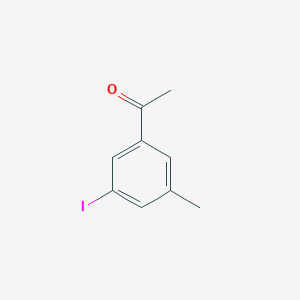
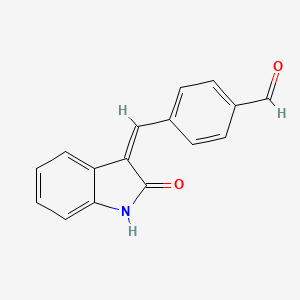
![Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12969417.png)
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12969418.png)
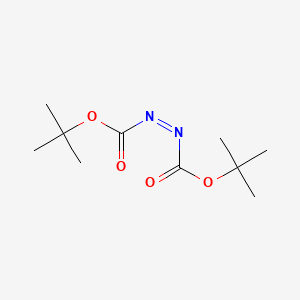
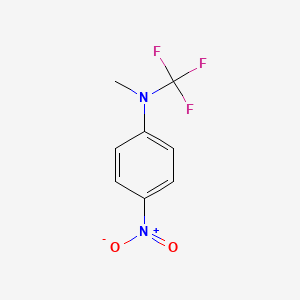
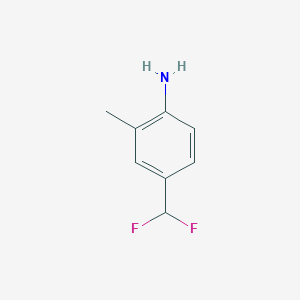
![8-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B12969436.png)

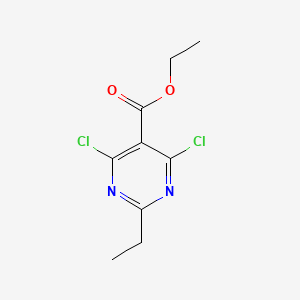
![2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B12969465.png)
